C19H14ClN7OS
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Overview
Description
This compound is a complex organic molecule that contains multiple functional groups, including a chlorophenyl group, a triazole ring, and a quinazolinone structure
Preparation Methods
The synthesis of 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps, typically starting with the preparation of the triazole ring and the quinazolinone structure separately. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile . The quinazolinone structure is often prepared via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone . The final step involves the coupling of the triazole and quinazolinone moieties through a sulfanyl linkage, which can be achieved using thiol reagents under mild conditions .
Chemical Reactions Analysis
1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one: undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes . The quinazolinone structure can interact with protein targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one include other triazole and quinazolinone derivatives. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . For example:
1,2,4-Triazole: A simple triazole ring without additional substituents.
Quinazolinone: A basic quinazolinone structure without the triazole or chlorophenyl groups.
4-Chlorophenyl-1,2,4-triazole: A triazole ring with a chlorophenyl substituent but lacking the quinazolinone moiety.
These comparisons highlight the unique combination of functional groups in 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one , which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14ClN7OS |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H14ClN7OS/c1-10-15(11-4-3-5-12(20)8-11)16-21-9-13-14(27(16)25-10)6-7-26(17(13)28)18-22-19(29-2)24-23-18/h3-9H,1-2H3,(H,22,23,24) |
InChI Key |
TVPOCVJXBFFIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=NC(=NN5)SC |
Origin of Product |
United States |
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